molecular formula C20H18BrNO2 B11960339 N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide CAS No. 853331-09-6

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide

Cat. No.: B11960339
CAS No.: 853331-09-6
M. Wt: 384.3 g/mol
InChI Key: ATYXCANVCZHNOA-UHFFFAOYSA-N
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Description

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide is an organic compound that features a benzyl group, a bromophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2), nucleophiles (e.g., NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide is unique due to its combination of a benzyl group, a bromophenyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

853331-09-6

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18BrNO2/c21-17-8-6-16(7-9-17)19-12-10-18(24-19)11-13-20(23)22-14-15-4-2-1-3-5-15/h1-10,12H,11,13-14H2,(H,22,23)

InChI Key

ATYXCANVCZHNOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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